Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyrrole compounds.
Scientific Research Applications
Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(2-chlorophenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-amino-4-(2-hydroxyphenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-amino-4-(2-nitrophenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-17-10-6-4-3-5-8(10)9-7-15-12(11(9)14)13(16)18-2/h3-7,15H,14H2,1-2H3 |
InChI Key |
KOEQLZBFZOZIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC(=C2N)C(=O)OC |
Origin of Product |
United States |
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